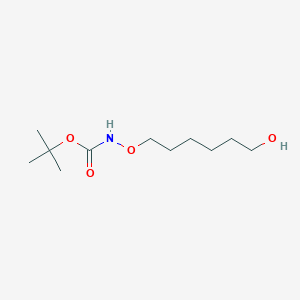
tert-Butyl (6-hydroxyhexyl)oxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-hydroxyhexyl)oxycarbamate is a chemical compound with the molecular formula C11H23NO4 and a molecular weight of 233.3 g/mol. It is commonly used in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-hydroxyhexyl)oxycarbamate typically involves the reaction of 6-aminohexanol with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6-hydroxyhexyl)oxycarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
-
Organic Synthesis
- Precursor for Bifunctional Agents : tert-Butyl (6-hydroxyhexyl)oxycarbamate serves as a precursor for synthesizing bifunctional agents used in radiochemistry. For instance, it has been utilized in the synthesis of novel thiol-reactive prosthetic groups, which are essential for coupling with biomolecules in positron emission tomography (PET) imaging .
- Diels-Alder Reactions : The compound can be employed in Diels-Alder reactions, where it acts as a dienophile due to its reactivity profile. This application is pivotal in constructing complex organic molecules .
-
Radiochemistry
- Development of Imaging Agents : In the field of molecular imaging, this compound has been incorporated into the design of new radiolabeled compounds that enhance the imaging capabilities of PET scans. The modification of its properties allows for improved coupling efficiency with peptides and other biomolecules .
- Fluorine-18 Labeling : The compound has been specifically noted for its role in the synthesis of fluorine-18 labeled agents, which are crucial in medical imaging. The incorporation of fluorine-18 enhances the visibility of biological processes in vivo .
Case Study 1: Synthesis of [18F]-FBAMPy
A study demonstrated the use of this compound in synthesizing a novel thiol-reactive prosthetic group, [18F]-FBAMPy. The synthesis involved multiple steps, including the conversion of the carbamate into a maleimide derivative through a Mitsunobu reaction. This process yielded a product with high radiochemical purity, showcasing the compound's utility in developing advanced imaging agents .
Case Study 2: Diels-Alder Reaction
In another application, this compound was utilized as a dienophile in Diels-Alder reactions, leading to the formation of complex cyclic structures. The ability to form stable intermediates under mild conditions highlights its effectiveness as a building block in organic synthesis .
Table 1: Comparison of Applications
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Organic Synthesis | Precursor for bifunctional agents | Enhanced coupling efficiency |
| Radiochemistry | Development of imaging agents | Improved PET scan capabilities |
| Organic Synthesis | Diels-Alder reactions | Formation of complex cyclic structures |
Mécanisme D'action
The mechanism of action of tert-Butyl (6-hydroxyhexyl)oxycarbamate involves its ability to act as a protecting group for amino acids. The tert-butyloxycarbonyl (Boc) group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to regenerate the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Tert-butyloxycarbonylamino)-1-hexanol: Similar structure but lacks the oxy group.
N-Boc-6-aminohexanol: Another compound with a similar Boc-protected amino group.
Uniqueness
tert-Butyl (6-hydroxyhexyl)oxycarbamate is unique due to the presence of both the Boc-protected amino group and the hydroxyl group, making it versatile for various synthetic applications .
Propriétés
Formule moléculaire |
C11H23NO4 |
|---|---|
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
tert-butyl N-(6-hydroxyhexoxy)carbamate |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-15-9-7-5-4-6-8-13/h13H,4-9H2,1-3H3,(H,12,14) |
Clé InChI |
KCSNPYJVDNTZDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOCCCCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














